![molecular formula C9H9FO2S B2871969 [(2-Fluorobenzyl)sulfanyl]acetic acid CAS No. 180044-55-7](/img/structure/B2871969.png)
[(2-Fluorobenzyl)sulfanyl]acetic acid
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Description
Scientific Research Applications
Antibacterial Agents
A series of compounds derived from indole-3-acetic acid, which includes [(2-Fluorobenzyl)sulfanyl]acetic acid
, were designed, synthesized, and evaluated for their in vitro antibacterial activity against three bacterial strains . Specifically, a compound with [(2-Fluorobenzyl)sulfanyl]acetic acid
demonstrated the best inhibition rate against Pseudomonas syringae pv. actinidiae .
Crop Protection
The same compound also showed potential as a crop-protecting agent. Pseudomonas syringae pv. actinidiae (Psa) is a bacterial plant pathogen which can cause canker in kiwifruit. The compound with [(2-Fluorobenzyl)sulfanyl]acetic acid
could be a novel synthesis strategy for crop-protecting agents to prevent the emergence of pesticide-resistant Psa strains .
Pharmacological Properties
Indole-3-acetic acid (IAA), a natural plant hormone, plays a crucial role in controlling plant development. Compounds derived from IAA, including [(2-Fluorobenzyl)sulfanyl]acetic acid
, possess various useful pharmacological properties. These properties include acetylcholinesterase inhibition, antimicrobial, antifungal, antibacterial, tubulin polymerization inhibition, antiviral, antibacterial, and butyrylcholinesterase inhibition .
Photosensitizer for Photodynamic Therapy
IAA has the potential to act as a photosensitizer for photodynamic therapy of acne vulgaris . As a derivative of IAA, [(2-Fluorobenzyl)sulfanyl]acetic acid
might also have this potential.
Antiviral Activity
Indole derivatives possess various biological activities, including antiviral activity . As a derivative of indole, [(2-Fluorobenzyl)sulfanyl]acetic acid
might also possess antiviral activity.
Anti-inflammatory Activity
Indole derivatives also possess anti-inflammatory activity . As a derivative of indole, [(2-Fluorobenzyl)sulfanyl]acetic acid
might also possess anti-inflammatory activity.
properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2S/c10-8-4-2-1-3-7(8)5-13-6-9(11)12/h1-4H,5-6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYYOCFFKHMWML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Fluorobenzyl)sulfanyl]acetic acid |
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